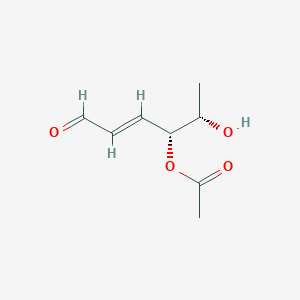
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is a chemical compound with a specific stereochemistry. It is an organic molecule that contains both hydroxyl and acetyloxy functional groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as hexenal and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product. The temperature and pressure are carefully monitored to ensure optimal yield.
Purification: After the reaction, the product is purified using techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- may involve large-scale reactors and continuous flow processes to maximize efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and acetyloxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexenal: A related compound with similar structural features but lacking the acetyloxy and hydroxyl groups.
4-Hydroxy-2-hexenal: Another similar compound with a hydroxyl group but without the acetyloxy group.
Uniqueness
2-Hexenal, 4-(acetyloxy)-5-hydroxy-, (2E,4R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and acetyloxy groups
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
[(E,2S,3R)-2-hydroxy-6-oxohex-4-en-3-yl] acetate |
InChI |
InChI=1S/C8H12O4/c1-6(10)8(4-3-5-9)12-7(2)11/h3-6,8,10H,1-2H3/b4-3+/t6-,8+/m0/s1 |
Clé InChI |
SHLAUVVFSGLENR-HVCAEDSRSA-N |
SMILES isomérique |
C[C@@H]([C@@H](/C=C/C=O)OC(=O)C)O |
SMILES canonique |
CC(C(C=CC=O)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


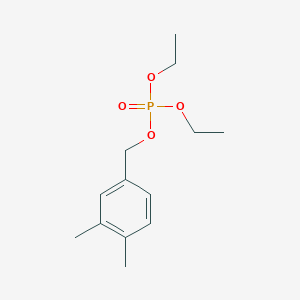
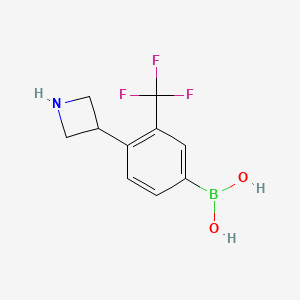
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)

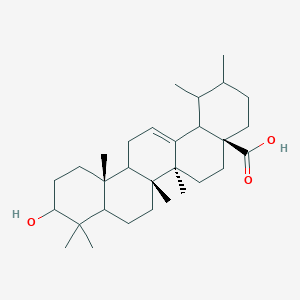
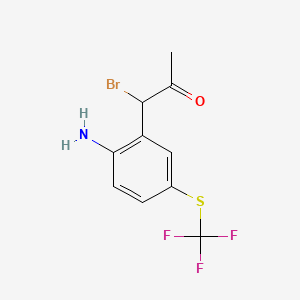
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)
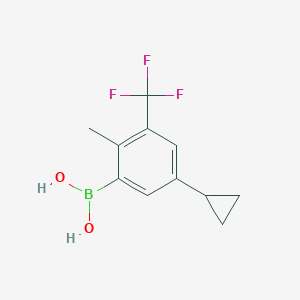
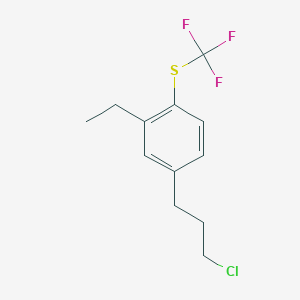

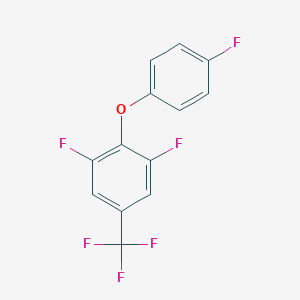
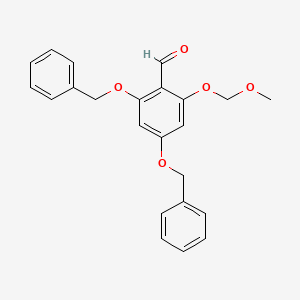

![3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
